![molecular formula C27H24O7 B2392336 3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one CAS No. 859661-12-4](/img/structure/B2392336.png)
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one” is a complex organic molecule. It contains several functional groups including methoxy groups (-OCH3), a ketone group (C=O), and an aromatic ring structure (phenyl group). These functional groups suggest that the compound may have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves multiple ring structures (chromen and phenyl groups) and several oxygen-containing functional groups (methoxy and ketone groups). These groups can have significant effects on the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the ketone could be involved in nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might increase its stability, while the oxygen-containing functional groups could affect its polarity and solubility .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis of Novel Compounds
The synthesis of complex molecules, such as "3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one," often involves multi-step reactions that yield compounds with specific functional groups. These synthetic routes are crucial for developing new materials with potential applications in drug development and materials science. For example, the synthesis of novel antitumor agents and the development of compounds with specific electronic or photophysical properties are areas of interest (Mondal et al., 2003).
Crystal Structure Analysis
Crystallography studies, such as those conducted on related compounds, provide insights into the molecular and electronic structures of new materials. These analyses are foundational for understanding the properties of materials and their potential applications in various fields. For instance, studies on the crystal structures of isochroman derivatives have revealed their tendency to crystallize in chiral space groups, which is significant for the development of chiral materials with specific optical properties (Palusiak et al., 2004).
Applications in Material Science and Pharmacology
Electrochromic Materials
Research into donor-acceptor polymeric electrochromic materials employing thiophene derivatives as donor units has shown potential applications in NIR electrochromic devices. These studies explore the electrochromic properties of polymers, which can switch between different colors or transmissive states under an applied voltage, offering applications in smart windows, displays, and low-energy consumption devices (Zhao et al., 2014).
Phenolic Antioxidants in Wood Smoke
Research on the antioxidant properties of dimethoxyphenols, which share structural similarities with the compound of interest, highlights their role as scavengers of oxygen radicals. This finding is relevant for assessing the health hazards of biomass burning and the therapeutic potential of phenolic compounds as antioxidants (Kjällstrand & Petersson, 2001).
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-16-21-11-10-20(33-15-22(28)17-5-8-19(30-2)9-6-17)14-24(21)34-27(29)26(16)18-7-12-23(31-3)25(13-18)32-4/h5-14H,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGENVQQNTYEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)
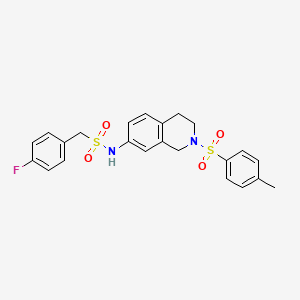
![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)
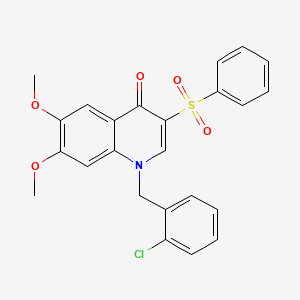
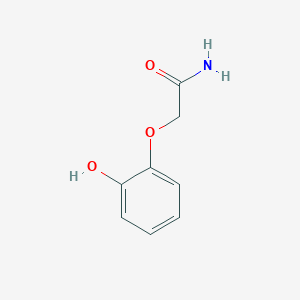
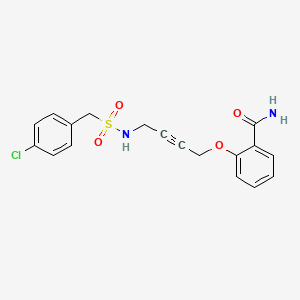
![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)
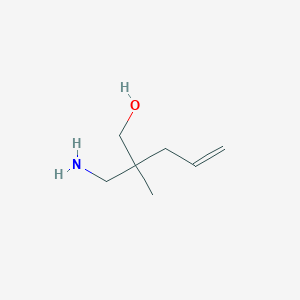
![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)
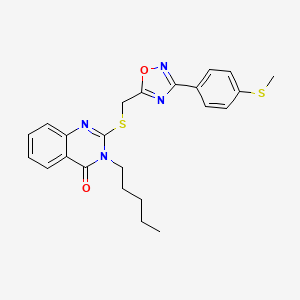
![benzyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2392273.png)
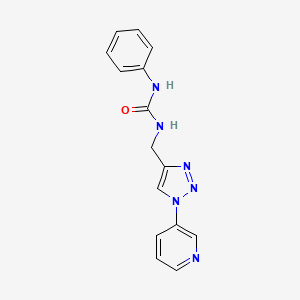
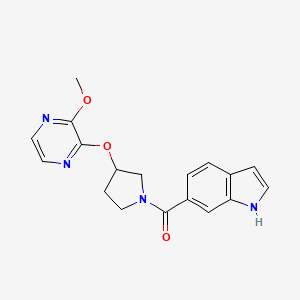
![(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2392276.png)